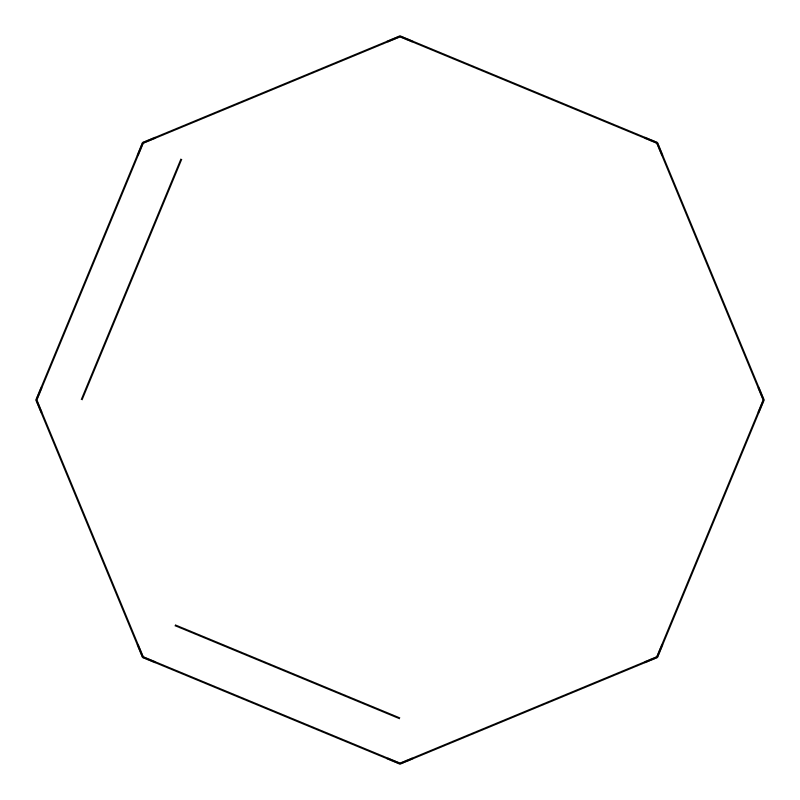

1,3-Cyclooctadiene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

1,3-Cyclooctadiene is an organic compound with the molecular formula and a molecular weight of approximately 108.18 g/mol. It is characterized by two double bonds located at the first and third carbon atoms of its eight-membered ring structure. This compound is also known as cycloocta-1,3-diene and is classified as a diene due to the presence of conjugated double bonds .

1,3-Cyclooctadiene appears as a colorless to light yellow liquid at room temperature, with a boiling point of around 143 °C. It is highly flammable and insoluble in water, making it reactive with strong oxidizing agents .

Organic Synthesis

Precursor for cyclic compounds

1,3-Cyclooctadiene is a valuable starting material for synthesizing various cyclic compounds. Its double bonds can be selectively hydrogenated or manipulated through cycloaddition reactions to form complex ring structures. For instance, research has explored its use in creating cyclooctane derivatives with potential applications in material science [].

Diene in Diels-Alder Reactions

1,3-Cyclooctadiene acts as a diene in the Diels-Alder reaction, a powerful tool for carbon-carbon bond formation. By reacting with dienophiles (electron-deficient compounds with double bonds), it allows researchers to construct specific carbon skeletons crucial for synthesizing complex molecules like pharmaceuticals [].

Catalysis Research

Substrate for studying catalyst activity

1,3-Cyclooctadiene serves as a model substrate for studying the activity and selectivity of various catalysts. Its reactivity allows researchers to evaluate the efficiency of catalysts in hydrogenation reactions or probe their ability to differentiate between different double bond types [].

Ligand design and development

The molecule's structure can be modified to create new ligands for catalysts. These modified ligands can influence the catalyst's behavior and potentially lead to the development of more efficient or selective catalytic systems for various applications.

- Halogenation: The compound readily reacts with halogens (e.g., bromine) to form dibrominated products. For instance, the bromination reaction can be represented as:This reaction typically proceeds through an electrophilic addition mechanism .

- Hydrogenation: Partial hydrogenation of 1,3-cyclooctadiene can yield cyclooctene or fully hydrogenated products depending on the reaction conditions and catalysts used. For example, using palladium catalysts can facilitate this transformation .

- Isomerization: The compound can undergo isomerization to form other cyclic structures, such as 1,5-cyclooctadiene, under specific conditions .

Several methods exist for synthesizing 1,3-cyclooctadiene:

- Diels-Alder Reaction: A common synthetic route involves the Diels-Alder reaction between cyclopentadiene and ethylene or other dienophiles to yield 1,3-cyclooctadiene .

- Dehydrogenation of Cyclooctane: Another method includes the dehydrogenation of cyclooctane under high temperatures in the presence of catalysts .

- Ring Expansion Reactions: Cycloalkenes can also be synthesized through ring expansion reactions involving smaller cyclic compounds .

1,3-Cyclooctadiene finds applications across various fields:

- Chemical Synthesis: It serves as a building block in organic synthesis for producing more complex molecules.

- Ligand in Organometallic Chemistry: The compound is utilized as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals.

- Polymer Production: It can be used in the manufacture of polymers and resins due to its diene functionality .

Interaction studies involving 1,3-cyclooctadiene primarily focus on its reactivity with various reagents and catalysts. Research has shown that it can interact with metal complexes effectively, leading to the formation of organometallic compounds which are pivotal in catalysis . Furthermore, studies have indicated potential reactions with oxidizing agents that could lead to significant changes in its structure and reactivity profile.

Several compounds share structural similarities with 1,3-cyclooctadiene. Here are some notable examples:

| Compound | Structure Description | Unique Features |

|---|---|---|

| Cyclohexene | Six-membered ring with one double bond | Saturated cyclic alkene; less reactive than dienes |

| 1,5-Cyclooctadiene | Eight-membered ring with two double bonds | Isomeric form; different reactivity patterns |

| Cycloocta-1,2-diene | Eight-membered ring with two adjacent double bonds | More reactive due to conjugation |

| Cycloheptatriene | Seven-membered ring with three double bonds | Highly reactive; used in specialized chemical syntheses |

1,3-Cyclooctadiene's unique feature lies in its specific arrangement of double bonds which allow for distinct reactivity patterns compared to these similar compounds. Its ability to undergo selective reactions makes it valuable in both synthetic chemistry and industrial applications .